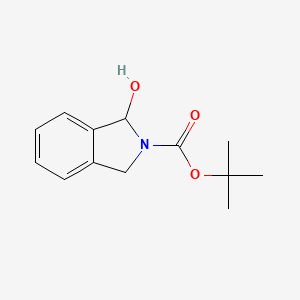

tert-Butyl 1-hydroxyisoindoline-2-carboxylate

Description

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

tert-butyl 1-hydroxy-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-9-6-4-5-7-10(9)11(14)15/h4-7,11,15H,8H2,1-3H3 |

InChI Key |

MHWOGQIKSLLULM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from isoindoline or isoindole precursors. The key steps include:

- Formation of the isoindoline ring system,

- Introduction of the carboxylate group protected as a tert-butyl ester,

- Installation of the hydroxy substituent at the nitrogen position.

This approach aligns with general methods for preparing isoindoline derivatives bearing tert-butyl carbamate protecting groups.

Specific Synthetic Route from Literature

A detailed synthetic procedure was reported in a recent study focusing on isoindoline derivatives with mitochondrial targeting moieties, which involves the preparation of tert-butyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate, a close analog of the target compound. The key steps are:

- Starting Material: 5-hydroxy-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester.

- Step 1: Reaction with 3-bromo-1-propanol and triphenylphosphine in tetrahydrofuran (THF) at 0 °C, followed by addition of diisopropylazodicarboxylate (DIAD) dropwise. The mixture is stirred overnight at room temperature to afford a bromo-propoxy intermediate.

- Step 2: The bromo intermediate is refluxed with triphenylphosphine in acetonitrile for 16 hours to facilitate substitution.

- Step 3: Alkylation with 2-chloro-N,N-dimethylethylamine hydrochloride in the presence of cesium carbonate and tetrabutylammonium iodide in acetonitrile at 90 °C overnight.

- Step 4: Final deprotection and purification steps involving acid treatment (4 N HCl in 1,4-dioxane) and trituration with ether yield the hydroxyisoindoline derivative.

This method demonstrates the use of Mitsunobu-type reactions and nucleophilic substitutions to functionalize the isoindoline ring while maintaining the tert-butyl carbamate protecting group.

Protection Group Strategies

The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its stability against nucleophiles and mild cleavage conditions. Its introduction is commonly achieved by:

- Treating the corresponding carboxylic acid with tert-butyl alcohol under acidic catalysis,

- Using tert-butyl dicarbonate (Boc2O) for carbamate formation on nitrogen atoms.

These methods ensure the protection of reactive sites during subsequent synthetic steps, minimizing side reactions and facilitating purification.

Purification and Characterization

Purification of the synthesized this compound is typically performed by column chromatography using solvent gradients such as hexanes/ethyl acetate or dichloromethane/methanol mixtures. Thin-layer chromatography (TLC) monitoring with Rf values around 0.3 is common.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the presence of tert-butyl groups (singlet near δ 1.2 ppm) and the isoindoline framework.

- Mass Spectrometry (LC-MS or HRMS): Confirms molecular weight and fragmentation patterns consistent with the target compound.

- Infrared Spectroscopy (IR): Identifies characteristic carbamate and hydroxyl functional groups.

Data Table: Summary of Preparation Methods and Conditions

Research Outcomes and Analysis

- The Mitsunobu reaction and nucleophilic substitution steps provide efficient routes to functionalize the isoindoline ring without compromising the tert-butyl protecting group.

- The tert-butyl ester group offers excellent stability during multi-step synthesis and can be selectively removed under mild acidic conditions, facilitating downstream modifications.

- Purification techniques and characterization confirm the structural integrity and high purity of the final compound, essential for its use in pharmaceutical research.

- The synthetic route is adaptable for scale-up and incorporation of various substituents for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-hydroxyisoindoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

tert-Butyl 1-hydroxyisoindoline-2-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized as a catalyst in organic reactions and in the production of fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 1-hydroxyisoindoline-2-carboxylate involves its interaction with molecular targets and pathways in chemical reactions. The compound acts as a nucleophile or electrophile, depending on the reaction conditions, and participates in various organic transformations. The presence of the tert-butyl group enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s closest analogs differ in substitution positions and functional groups:

Key Observations :

- Positional Isomerism : Shifting the hydroxyl group (e.g., from isoindoline-1 to indoline-6) alters hydrogen-bonding networks and crystal packing, as seen in tert-Butyl 6-hydroxyindoline-1-carboxylate .

- Bromine substitution (tert-Butyl 5-bromo-1H-indole-1-carboxylate) introduces steric bulk and electron-withdrawing effects, which may reduce reactivity in nucleophilic substitutions but enhance halogen bonding . Boronate esters (e.g., 905273-91-8) enable cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in synthetic chemistry .

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in tert-Butyl 1-hydroxyisoindoline-2-carboxylate forms strong O–H···O/N interactions, influencing melting points and solubility.

- Lipophilicity : The tert-butyl group increases logP values compared to methyl or hydrogen analogs, enhancing membrane permeability but reducing aqueous solubility .

- Stability : Hydroxyl-containing compounds may undergo oxidation under acidic conditions, whereas boronate esters require anhydrous handling to prevent hydrolysis .

Q & A

Q. What methodologies validate the axial vs equatorial positioning of tert-butyl groups in crystal structures versus solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.